molecular formula C10H9O5- B14123712 (3,4-Dimethoxyphenyl)(oxo)acetate

(3,4-Dimethoxyphenyl)(oxo)acetate

Cat. No.: B14123712
M. Wt: 209.17 g/mol
InChI Key: BMGOAOMKRNIFAM-UHFFFAOYSA-M
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Description

(3,4-Dimethoxyphenyl)(oxo)acetate refers to a class of organic compounds featuring a phenyl ring substituted with two methoxy groups at the 3- and 4-positions, linked to an α-ketoacetate moiety. This structure serves as a versatile scaffold in medicinal chemistry and material science due to its electron-rich aromatic system and reactive carbonyl group. The ethyl ester derivative, Ethyl this compound, is commonly utilized as a synthetic intermediate for pharmaceuticals, agrochemicals, and bioactive molecules . Its reactivity stems from the α-keto group, enabling participation in condensation, cyclization, and nucleophilic addition reactions .

Properties

Molecular Formula

C10H9O5-

Molecular Weight

209.17 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)-2-oxoacetate

InChI

InChI=1S/C10H10O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)/p-1

InChI Key

BMGOAOMKRNIFAM-UHFFFAOYSA-M

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)[O-])OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxyphenyl)(oxo)acetate typically involves the esterification of 3,4-dimethoxyphenylacetic acid. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with an alcohol (such as ethanol) in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly can be explored to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxyphenyl)(oxo)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(3,4-Dimethoxyphenyl)(oxo)acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which (3,4-Dimethoxyphenyl)(oxo)acetate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include metabolic processes where the compound is metabolized to active or inactive forms .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring or modifications to the acetate backbone. Below is a comparative analysis:

Table 1: Structural Analogs and Key Features
Compound Name Substituents/Modifications Molecular Formula Key Applications/Effects Reference
Ethyl (3,4-dimethoxyphenyl)(oxo)acetate 3,4-OCH₃; α-ketoacetate C₁₂H₁₄O₅ Pharmaceutical intermediate [8, 17]
Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate 3,4-F; 5-OCH₃; α-ketoacetate C₁₁H₁₀F₂O₄ Unknown (fluorine enhances lipophilicity) [5]
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 3,4-Cl; α-ketoacetate C₁₀H₈Cl₂O₃ Synthetic intermediate for agrochemicals [18]
Ethyl (3,4-dimethoxyphenyl)aminoacetate 3,4-OCH₃; α-ketoacetate + NH linkage C₁₂H₁₅NO₅ API intermediate (e.g., anticonvulsants) [8]
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene Dimeric structure with dual dimethoxy groups C₂₄H₂₆O₄ Cytotoxic (IC₅₀: 2.73–24.14 μM) [3]

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity, enhancing reactivity in cross-coupling reactions .
  • Dimeric analogs () exhibit pronounced cytotoxicity, likely due to enhanced planar stacking with biological targets .
Table 2: Cytotoxicity of Selected Analogs (MTT Assay)
Compound IC₅₀ (μM) A549 (Lung) IC₅₀ (μM) MCF7 (Breast) IC₅₀ (μM) HepG2 (Liver)
trans-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 2.73 ± 0.86 4.12 ± 1.02 7.45 ± 1.89
cis-3-(3,4-Dimethoxyphenyl)-4-[(E)-3,4-dimethoxystyryl]cyclohex-1-ene 5.14 ± 1.21 6.33 ± 1.54 9.87 ± 2.34

Findings :

  • The trans-isomer exhibits superior cytotoxicity, likely due to better spatial alignment with cellular targets .
  • Dimethoxy groups enhance membrane permeability, contributing to lower IC₅₀ values compared to non-methoxylated analogs .

Physicochemical Properties

Table 3: Physicochemical Comparison
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Ethyl this compound 246.24 1.82 0.15 (Water)
Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate 247.08 2.95 0.08 (Water)
Ethyl (3,4-difluoro-5-methoxyphenyl)(oxo)acetate 244.19 2.14 0.12 (Water)

Trends :

  • Lipophilicity : Chlorinated analogs (LogP ~2.95) are more lipophilic than methoxylated or fluorinated derivatives, impacting bioavailability .
  • Aqueous Solubility : Dimethoxy derivatives exhibit marginally better solubility due to hydrogen-bonding capacity .

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